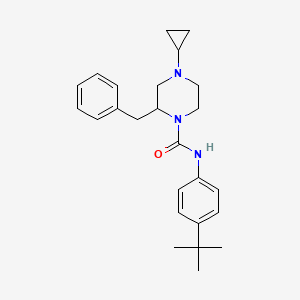
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide (2-BN-4-TBP-4-CPPC) is an organic compound belonging to the class of piperazine derivatives. It is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a starting material for the synthesis of other piperazine derivatives.
Mécanisme D'action
The exact mechanism of action of 2-BN-4-TBP-4-CPPC is not fully understood. However, it is believed to act as an agonist of certain receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood, emotion, and behavior. It is also believed to act as an antagonist of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which are important regulators of inflammation.
Biochemical and Physiological Effects
2-BN-4-TBP-4-CPPC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, emotion, and behavior. It has also been shown to inhibit the activity of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which are important regulators of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-BN-4-TBP-4-CPPC has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also relatively easy to synthesize and can be readily obtained from commercial sources. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and the yields of the synthesis are often low.
Orientations Futures
There are a number of potential future directions for the use of 2-BN-4-TBP-4-CPPC. It could be used as a starting material for the synthesis of new compounds, such as new pharmaceuticals or agrochemicals. It could also be used as a tool for the study of its pharmacological effects, such as its effects on the regulation of mood, emotion, and behavior. Additionally, it could be used to develop new materials, such as polymers and nanoparticles.
Méthodes De Synthèse
2-BN-4-TBP-4-CPPC can be synthesized through a number of different methods, including the classical one-pot synthesis, the solid-phase synthesis, and the microwave-assisted synthesis. The classical one-pot synthesis involves the reaction of a substituted piperazine with a carboxylic acid in the presence of a base. The solid-phase synthesis involves the use of a solid support, such as a resin, to facilitate the reaction. The microwave-assisted synthesis is a relatively new method that uses microwave radiation to speed up the reaction.
Applications De Recherche Scientifique
2-BN-4-TBP-4-CPPC has been used in a variety of scientific research applications, including the study of its pharmacological effects, the development of new drugs, and the synthesis of new materials. It has been studied for its potential use in the treatment of certain diseases, such as cancer, diabetes, and cardiovascular diseases. It has also been used in the synthesis of new materials, such as polymers and nanoparticles.
Propriétés
IUPAC Name |
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-25(2,3)20-9-11-21(12-10-20)26-24(29)28-16-15-27(22-13-14-22)18-23(28)17-19-7-5-4-6-8-19/h4-12,22-23H,13-18H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWQLXPQZKZUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2CC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6428294.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428297.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6428305.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6428308.png)


![1-[(4-chlorophenyl)methyl]-3-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea](/img/structure/B6428319.png)
![3-({[2,3'-bifuran]-5-yl}methyl)-1-cyclopentylurea](/img/structure/B6428336.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)urea](/img/structure/B6428344.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6428351.png)
![5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B6428365.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide](/img/structure/B6428372.png)
![3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6428376.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide](/img/structure/B6428381.png)